molecular formula C13H13NS2 B14321375 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione CAS No. 108804-99-5

4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione

Cat. No.: B14321375
CAS No.: 108804-99-5
M. Wt: 247.4 g/mol
InChI Key: XQURFAADXPWMQC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminoacetophenone with methyl triphenylphosphonium bromide in the presence of potassium tert-butoxide and dry tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere and involves cooling with an ice bath .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazoles. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Aminothiazole
  • 4-Methylthiazole
  • 2-Phenylthiazole

Uniqueness

What sets 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione apart is its unique combination of substituents on the thiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. The presence of the prop-1-en-2-yl group, in particular, adds to its versatility in synthetic chemistry.

Properties

CAS No.

108804-99-5

Molecular Formula

C13H13NS2

Molecular Weight

247.4 g/mol

IUPAC Name

4-methyl-2-phenyl-4-prop-1-en-2-yl-1,3-thiazole-5-thione

InChI

InChI=1S/C13H13NS2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3

InChI Key

XQURFAADXPWMQC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C(=S)SC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

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